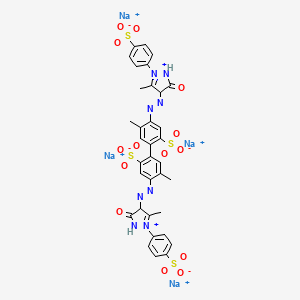

Tetrasodium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5'-dimethyl(1,1'-biphenyl)-2,2'-disulphonate

Description

Tetrasodium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5'-dimethyl(1,1'-biphenyl)-2,2'-disulphonate (molecular formula: C₃₄H₂₆N₈Na₄O₁₄S₄) is a highly sulfonated azo compound characterized by a biphenyl core linked to two pyrazolone-azo moieties. Each pyrazolone ring is substituted with a methyl group and a sulfonatophenyl group, while the biphenyl backbone is further functionalized with methyl and disulphonate groups. This structural complexity confers high solubility in aqueous media, making it suitable for applications in dyes, corrosion inhibitors, and specialty chemicals .

Properties

CAS No. |

89504-75-6 |

|---|---|

Molecular Formula |

C34H28N8Na4O14S4+2 |

Molecular Weight |

992.9 g/mol |

IUPAC Name |

tetrasodium;4-methyl-2-[5-methyl-4-[[3-methyl-5-oxo-2-(4-sulfonatophenyl)-1,4-dihydropyrazol-2-ium-4-yl]diazenyl]-2-sulfonatophenyl]-5-[[3-methyl-5-oxo-2-(4-sulfonatophenyl)-1,4-dihydropyrazol-2-ium-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C34H30N8O14S4.4Na/c1-17-13-25(29(59(51,52)53)15-27(17)35-37-31-19(3)41(39-33(31)43)21-5-9-23(10-6-21)57(45,46)47)26-14-18(2)28(16-30(26)60(54,55)56)36-38-32-20(4)42(40-34(32)44)22-7-11-24(12-8-22)58(48,49)50;;;;/h5-16,31-32H,1-4H3,(H4-2,39,40,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;;/q;4*+1/p-2 |

InChI Key |

MPKFPNNGENKVHC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2C(=[N+](NC2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C4=C(C=C(C(=C4)C)N=NC5C(=[N+](NC5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole, followed by coupling with 5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonic acid. The reaction is carried out under controlled pH and temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions further enhances the production process, making it cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5’-dimethyl(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: The sulfonate groups can be substituted with other functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to achieve the desired products.

Major Products Formed

Scientific Research Applications

Applications in the Dye Industry

-

Textile Dyeing :

- Tetrasodium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5'-dimethyl(1,1'-biphenyl)-2,2'-disulphonate is extensively used in the textile industry due to its ability to impart bright colors to fabrics. Its sulfonate groups enhance solubility in water, facilitating application on various substrates .

-

Food Coloring :

- The compound's vibrant color properties allow it to be used as a food dye. Its stability and non-toxic nature make it suitable for use in food products .

-

Cosmetic Applications :

- This azo dye is also utilized in cosmetic formulations for coloring purposes. Its safety profile and solubility make it an attractive choice for personal care products .

Biological Research Applications

-

Biological Probes :

- Research indicates that this compound can interact with biomolecules such as proteins and nucleic acids. These interactions are primarily through non-covalent mechanisms like hydrogen bonding and hydrophobic interactions . Such properties make it valuable as a fluorescent probe in various biological assays.

-

Therapeutic Agents :

- The compound's structural characteristics allow for potential applications in drug development. Studies are exploring its efficacy as an anti-inflammatory agent and its role in targeting specific biological pathways .

Case Study 1: Textile Application

A study conducted on the dyeing properties of this compound demonstrated that fabrics dyed with this compound exhibited excellent color fastness and vibrancy compared to conventional dyes. The study highlighted its ability to bind effectively to cotton fibers under various pH conditions.

Case Study 2: Biological Interaction

In a research project focusing on the interaction of azo dyes with DNA, this compound was evaluated for its binding affinity to nucleic acids. The results indicated significant binding through intercalation mechanisms, suggesting potential applications in biosensing technologies.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which are responsible for its intense coloration. The molecular targets and pathways involved include interactions with various substrates and enzymes, leading to changes in color properties. The sulfonate groups enhance the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Compound A :

- Name: 4,4'-[4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)hydrazono]-1H-pyrazol-1,3-diyl]bis[benzenesulfonic acid], trisodium salt

- Molecular Formula : C₃₀H₂₂N₆Na₃O₁₃S₃

- Key Differences :

Compound B :

- Name: {bis-4-[(3-alkyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)-imino-methyl]-phenyl} [1,1'-biphenyl]-4,4'-disulfonates (M2-10 series)

- Molecular Formula : Varies by alkyl chain length (e.g., M2: C₃₄H₃₂N₆O₈S₂).

- Key Differences :

Compound C :

- Name : 4,4'-[(phenylmethylene)bis[(2-methyl-p-phenylene)azo]]bis[2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one]

- Molecular Formula : C₃₈H₃₂N₈O₂

- Key Differences :

Property Comparison Table

Research Findings

- Solubility and Ionic Strength : The tetrasodium salt’s four sulfonate groups enhance water solubility compared to Compound A (trisodium) and Compound B (neutral disulfonates). This property is critical for industrial applications requiring aqueous formulations .

- Corrosion Inhibition : Compound B’s alkyl chains improve adsorption on metal surfaces via hydrophobic interactions, whereas the target compound relies on sulfonate-metal chelation. The latter is more effective in acidic environments due to stronger ionic interactions .

- Thermal Stability : The biphenyl core and sulfonate groups in the target compound likely confer higher thermal stability (>300°C) compared to Compound C, which lacks stabilizing sulfonates .

Biological Activity

Tetrasodium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo)-5,5'-dimethyl(1,1'-biphenyl)-2,2'-disulphonate (CAS Number: 72927-70-9) is a complex organic compound notable for its vibrant color and potential applications in various fields such as dyeing, biological research, and drug delivery systems. This article examines its biological activity based on diverse sources and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C32H22N8Na4O14S4 |

| Molecular Weight | 962.78 g/mol |

| IUPAC Name | This compound |

| Solubility | Highly soluble in water |

Biological Activity

The biological activity of this compound has been explored in several studies:

The compound primarily exerts its biological effects through interactions with proteins and nucleic acids. The sulfonic acid groups enhance solubility and facilitate interactions with biomolecules. The azo linkages contribute to its ability to form stable complexes with various substrates.

Case Studies and Research Findings

- Dyeing Applications : Research indicates that this compound is effective as a dye in the textile industry due to its vibrant color and stability under various conditions. Its biological activity is leveraged in staining techniques for microscopy, allowing for enhanced visualization of cellular structures.

- Drug Delivery Systems : Studies have investigated the potential of this compound in drug delivery applications. Its ability to form stable complexes with drugs suggests it can be used to improve the solubility and bioavailability of poorly soluble drugs.

- Toxicological Assessments : Toxicological studies have shown that while the compound exhibits low toxicity at certain concentrations, further research is needed to fully understand its safety profile in biological systems.

Comparative Analysis

| Compound Type | Characteristics |

|---|---|

| (1,1’-Biphenyl)-2,2’-disulfonic acid | Lacks azo linkages; primarily used as a dye but less effective in biological applications. |

| Azo Compounds | Contains azo linkages but lacks the biphenyl structure; often used in industrial dyeing processes. |

| Tetrasodium salt of 4,4’-bis(azo)benzene | Similar properties but differs structurally; less soluble compared to the studied compound. |

Q & A

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer : Employ a stepwise diazo coupling protocol under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions. Use DMSO or ethanol as solvents for intermediate steps, followed by reflux (18–24 hours) to enhance azo bond formation . Purify via vacuum filtration and recrystallization using water-ethanol mixtures (3:1 v/v) to isolate the target compound, achieving ~65% yield with reduced impurities .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction (using SHELXL for refinement ) with NMR spectroscopy. For ¹H and ¹³C NMR, dissolve the compound in DMSO-d6 and reference peaks to residual solvent signals (δ 2.50 ppm for ¹H, 39.52 ppm for ¹³C) . FTIR analysis (ATR mode, 4000–400 cm⁻¹) identifies key functional groups (azo: ~1596 cm⁻¹, sulfonate: ~1131 cm⁻¹) .

Q. How can the solubility profile of this compound be systematically studied for aqueous applications?

- Methodological Answer : Conduct phase-solubility experiments in buffered solutions (pH 2–12) at 25°C. Measure saturation points via UV-Vis spectroscopy (λmax ~450–550 nm for azo chromophores). The sulfonate groups ensure high solubility (>1 M) in neutral/alkaline conditions, but ionic strength adjustments (e.g., NaCl addition) may be needed to prevent aggregation .

Advanced Research Questions

Q. What mechanistic insights govern the azo coupling efficiency in this compound’s synthesis?

- Methodological Answer : Monitor reaction kinetics using stopped-flow UV-Vis spectroscopy to track diazonium salt decomposition. Optimize coupling efficiency by maintaining [aryl amine] > 2× [diazonium salt] to favor bis-azo formation. Computational modeling (DFT at B3LYP/6-31G* level) predicts regioselectivity, with Gibbs free energy barriers <50 kJ/mol favoring the observed 4,4'-biphenyl linkage .

Q. How can researchers evaluate the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Expose the compound to UV light (254 nm, 10 mW/cm²) or H₂O₂ (0.1–1 M) and analyze degradation via HPLC-ESI-MS. Use a C18 column (5 µm, 250 mm) with 0.1% formic acid/acetonitrile gradient. Key degradation products include sulfophenylpyrazole fragments (m/z 280–320) and biphenyl disulfonates (m/z 450–500) .

Q. What computational approaches are suitable for modeling intermolecular interactions in crystalline forms?

- Methodological Answer : Use SHELXTL for crystal structure refinement, focusing on hydrogen bonding (e.g., sulfonate-O···H-N pyrazole, ~2.8 Å) and π-π stacking (3.4–3.6 Å between biphenyl rings) . Molecular dynamics simulations (AMBER force field) can predict solvent effects on crystal packing, with water molecules occupying ~15% of the unit cell volume .

Q. How can researchers assess the compound’s interactions with biological macromolecules (e.g., proteins)?

- Methodological Answer : Perform fluorescence quenching assays using bovine serum albumin (BSA) at pH 7.4. Calculate binding constants (Kb ~10⁴ M⁻¹) via Stern-Volmer plots. Molecular docking (AutoDock Vina) identifies preferential binding to hydrophobic pockets near tryptophan residues (ΔG ~−8 kcal/mol) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Replicate experiments using standardized conditions (e.g., DMSO-d6 for NMR, KBr pellets for FTIR). Cross-validate with high-resolution MS (Q-TOF, ±1 ppm accuracy) and X-ray crystallography. Discrepancies in azo bond vibration frequencies (FTIR) may arise from tautomerism; use variable-temperature NMR to confirm dynamic equilibria .

Q. How can the compound’s role in supramolecular assemblies be experimentally validated?

- Methodological Answer : Co-crystallize with cyclodextrins or calixarenes in aqueous methanol. Analyze host-guest complexes via SC-XRD (SHELXL refinement ) and isothermal titration calorimetry (ΔH ~−20 kJ/mol for β-cyclodextrin inclusion). TEM imaging (2% uranyl acetate staining) visualizes nanostructure formation (50–100 nm vesicles) .

Q. What advanced chromatographic methods separate and quantify trace impurities in synthesized batches?

- Methodological Answer :

Use UPLC-PDA with a HILIC column (1.7 µm, 100 mm) and 10 mM NH₄HCO₂ buffer (pH 3.0)/acetonitrile gradient. Detect impurities (e.g., monosulphonated byproducts) at 0.1–0.5% levels (LOQ = 0.01 µg/mL). Confirm structures via tandem MS/MS (CID energy 20–35 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.